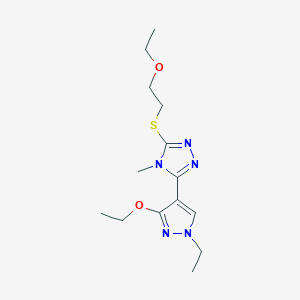
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 4-nitrobenzoic acid, which is an organic compound consisting of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring . The “2-(Nicotinamido)ethyl” part suggests the presence of a nicotinamide (a form of vitamin B3) attached to the benzene ring via an ethyl linker.
Synthesis Analysis
While the exact synthesis method for this compound is not available, it might involve the esterification of 4-nitrobenzoic acid with an appropriate alcohol, followed by the attachment of the nicotinamide group .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring core, with a nitro group and a carboxylic ester group attached. The ester group would be connected to a nicotinamide group via an ethyl linker .Chemical Reactions Analysis
The nitro group in the compound can undergo reduction reactions to form amines . The ester group can undergo hydrolysis to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, nitrobenzoic acid derivatives are crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Co-Crystal Synthesis
- Co-Crystal with Nicotinamide : A study by Lemmerer et al. (2010) focused on the synthesis and characterization of a co-crystal involving 2-chloro-4-nitrobenzoic acid and nicotinamide. This co-crystal formation enhances thermal stability and might have implications for pharmaceutical applications due to the improved properties of the co-crystal compared to the pure compounds Lemmerer, Esterhuysen, & Bernstein, 2010.
Inhibitor and Biological Activity
- Aquaporin Inhibitor : The structural characterization of 2-nicotinamido-1,3,4-thiadiazole, related to nicotinamides, demonstrated its potential as an aquaporin inhibitor. Such compounds play roles in antimicrobial and anti-inflammatory activities, and understanding their structure is key to exploiting these properties Burnett, Johnston, & Green, 2015.
Solubility and Mass Transfer Enhancement
- Hydrotrope Study : Research by Thenesh-Kumar et al. (2009) explored the effect of hydrotropes like nicotinamide on the solubility and mass transfer coefficient of 2-nitrobenzoic acid. This study is significant for pharmaceutical manufacturing processes, particularly in enhancing solubility and transfer rates of certain compounds Thenesh-Kumar, Gnana-Prakash, & Nagendra-Gandhi, 2009.
Molecular Structure and Stability
- Molecular Salts/Cocrystals Study : A study by Oruganti et al. (2017) on molecular salts of 2-Chloro-4-nitrobenzoic acid revealed insights into the crystal structures and stability of these compounds, which can be essential for developing more effective pharmaceuticals Oruganti, Nechipadappu, Khade, & Trivedi, 2017.
Anticonvulsant Activities
- Metal Complex Studies : Research on Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid by D'angelo et al. (2008) focused on their structures and anticonvulsant activities. This type of research is crucial for the development of new pharmaceutical compounds with potential therapeutic applications D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008.
Wirkmechanismus
The mechanism of action of this compound is not known as it would depend on its intended use. If it’s intended for biological applications, the nicotinamide group might play a role, given that nicotinamide is involved in many biological processes as a component of NAD and NADP, two coenzymes essential for cellular metabolism .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGFEAXRFCLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)




![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)


methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
